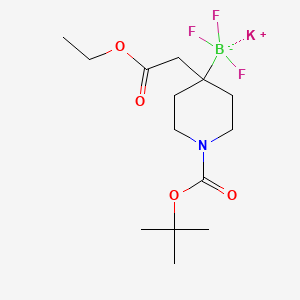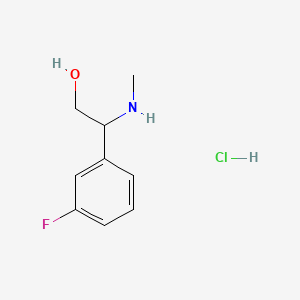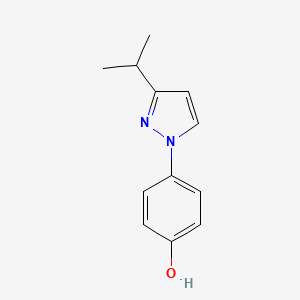
4-(3-Isopropyl-1h-pyrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Isopropyl-1h-pyrazol-1-yl)phenol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an isopropyl group attached to the pyrazole ring and a phenol group attached to the fourth position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Métodos De Preparación
The synthesis of 4-(3-Isopropyl-1h-pyrazol-1-yl)phenol can be achieved through various synthetic routesThe reaction is typically carried out under basic conditions and may involve the use of microwave irradiation to enhance the reaction rate . Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
4-(3-Isopropyl-1h-pyrazol-1-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
4-(3-Isopropyl-1h-pyrazol-1-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it is used in the development of new materials with unique properties for industrial applications .
Mecanismo De Acción
The mechanism of action of 4-(3-Isopropyl-1h-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
4-(3-Isopropyl-1h-pyrazol-1-yl)phenol can be compared with other similar compounds, such as 4-(1-Phenyl-1h-pyrazol-3-yl)phenol and 4-(3-Methyl-1h-pyrazol-1-yl)phenol. These compounds share the pyrazole core structure but differ in the substituents attached to the pyrazole ring. The presence of different substituents can significantly influence the biological activity and chemical properties of these compounds. For example, the isopropyl group in this compound may enhance its lipophilicity and membrane permeability compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-(3-propan-2-ylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-9(2)12-7-8-14(13-12)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3 |
Clave InChI |
ZMBIKBUKCRCAJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13475967.png)
![N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13475970.png)
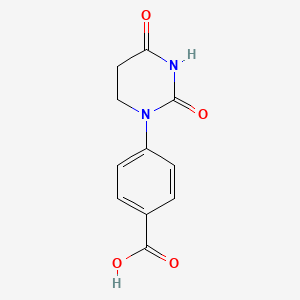
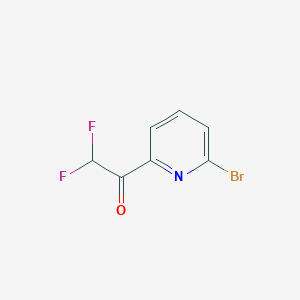
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)
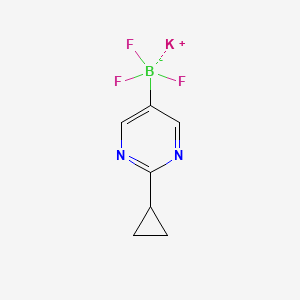
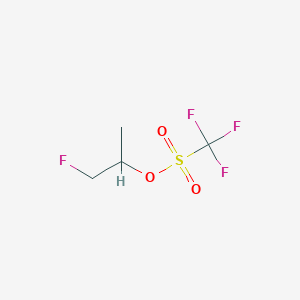
![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)

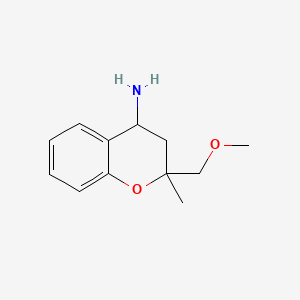
![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
